![molecular formula C18H19NO3 B2558675 3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 500128-90-5](/img/structure/B2558675.png)
3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is an organic compound known for its unique bicyclic and isoquinoline structures, contributing to its distinct chemical and biological properties. This compound has garnered significant attention in the realms of medicinal and synthetic chemistry due to its versatile applications.
Mechanism of Action
Target of Action
It is known that similar compounds have shown diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is suggested that similar compounds might disrupt the biological membrane systems of certain pathogens .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Similar compounds have shown diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid generally involves the following steps:
Starting Materials: : The compound can be synthesized using 3,4-dihydroisoquinoline and bicyclo[2.2.1]hept-5-ene-2-carboxylic acid as primary precursors.
Reaction Conditions: : A common approach is the amide coupling reaction. This process often involves the use of activating agents like carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide) and additives like N-hydroxybenzotriazole, under mild to moderate temperatures.
Industrial Production Methods
In an industrial setting, scaling up the synthesis of this compound might involve optimized reaction conditions, such as:
Catalysis: : Employing catalysts to increase the yield and selectivity of the desired product.
Reaction Media: : Utilizing solvents that enhance the solubility of intermediates and ease of product isolation.
Purification: : Techniques like recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions:
Oxidation: : The compound can be oxidized under conditions involving oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions with agents like sodium borohydride or lithium aluminum hydride can yield reduced derivatives.
Substitution: : It can undergo nucleophilic substitution reactions, particularly at the carboxylic acid moiety.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an aqueous medium.
Reduction: : Lithium aluminum hydride in ether.
Substitution: : Base-catalyzed nucleophilic agents such as sodium hydroxide or potassium tert-butoxide.
Major Products
The major products depend on the type of reaction. Oxidation often yields ketones or carboxylic acids, reduction produces alcohols, and substitution can result in various substituted derivatives.
Scientific Research Applications
Chemistry
The compound is utilized as an intermediate in the synthesis of complex organic molecules, facilitating the study of reaction mechanisms and synthesis pathways.
Biology
In biology, 3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid serves as a probe for investigating biological pathways and molecular interactions.
Medicine
This compound holds potential in medicinal chemistry for the development of novel pharmaceuticals, owing to its isoquinoline moiety, known for its presence in many bioactive molecules.
Industry
In the industrial sector, it is explored for its application in the synthesis of polymers and complex materials due to its rigid bicyclic structure.
Comparison with Similar Compounds
Similar Compounds
3-(1,2,3,4-Tetrahydroisoquinolin-2-ylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
3-(3,4-Dihydroisoquinolin-2-ylcarbonyl)cyclohexane-2-carboxylic acid
N-(3,4-Dihydroisoquinolin-2-ylcarbonyl)norbornane-2-carboxamide
Uniqueness
The distinct bicyclo[221]hept-5-ene structure of 3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)bicyclo[221]hept-5-ene-2-carboxylic acid imparts unique chemical and biological properties, differentiating it from its counterparts with varying bicyclic or ring structures
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-17(15-12-5-6-13(9-12)16(15)18(21)22)19-8-7-11-3-1-2-4-14(11)10-19/h1-6,12-13,15-16H,7-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAYPIWADLHQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3C4CC(C3C(=O)O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
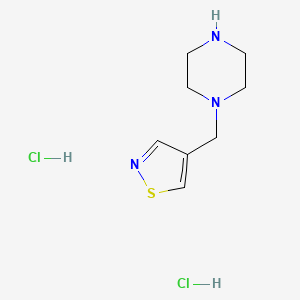
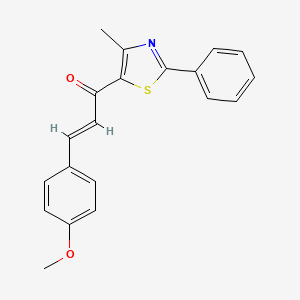
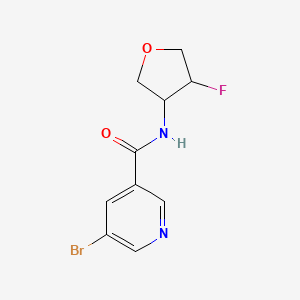

![1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carbonitrile](/img/structure/B2558601.png)
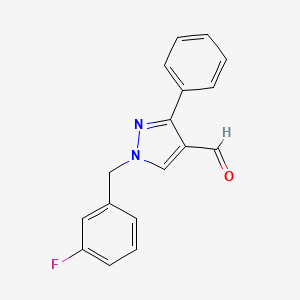
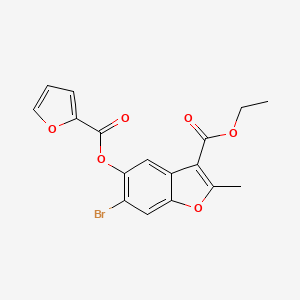
![7-(TERT-BUTYL)-2-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B2558605.png)
![2-Methyl-5-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2558607.png)
![3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2558608.png)
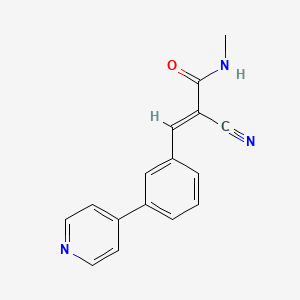
![7-((3,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2558611.png)
![N-[Oxan-4-yl-[3-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2558612.png)
![N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2558614.png)
